Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
Description
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-3-6-13(10(2)7-9)16-22(20,21)14-8-11(17(18)19)4-5-12(14)15/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWGAIUGNNWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071822 | |
| Record name | Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68901-10-0 | |
| Record name | 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68901-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068901100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitro-N-(2,4-xylyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.029 | |
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Preparation Methods
Molecular Architecture
The target compound, 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide, features a benzene ring with three substituents:
Key Challenges
-
Regioselectivity : Ensuring nitro and chloro groups occupy positions 5 and 2, respectively, demands precise control over electrophilic substitution.
-
Functional Group Compatibility : Nitro groups deactivate the ring, complicating subsequent sulfonation or chlorination.
-
Stability : Intermediate sulfonic acids and sulfonyl chlorides are moisture-sensitive, requiring anhydrous conditions.
Synthesis Pathways
Step 1: Nitration of 2-Chlorobenzenesulfonic Acid
Reagents : 2-Chlorobenzenesulfonic acid, fuming HNO₃, H₂SO₄.
Conditions : 0–5°C, 4–6 hours.
Mechanism : The sulfonic acid group acts as a meta-director, guiding nitration to position 5. The chloro group at position 2 further stabilizes the intermediate arenium ion.
Yield : 70–75%.
Step 2: Conversion to Sulfonyl Chloride
Reagents : 5-Nitro-2-chlorobenzenesulfonic acid, PCl₅.
Conditions : Reflux in chlorobenzene (70–90°C, 2 hours).
Key Data :
| Parameter | Value |
|---|---|
| PCl₅ molar ratio | 1:1.2 (acid:PCl₅) |
| Solvent | Chlorobenzene |
| Yield | 85–90% |
The resulting 2-chloro-5-nitrobenzenesulfonyl chloride is isolated via vacuum distillation.
Step 3: Sulfonamide Formation
Reagents : 2-Chloro-5-nitrobenzenesulfonyl chloride, 2,4-dimethylaniline, pyridine.
Conditions : Dichloromethane, 25°C, 3 hours.
Workup : The mixture is washed with 10% HCl to remove excess amine, followed by crystallization from ethanol.
Yield : 80–85%.
Step 1: Synthesis of 5-Nitrobenzenesulfonamide
Reagents : Benzenesulfonic acid, HNO₃/H₂SO₄, NH₃.
Conditions : Nitration at 50°C, followed by ammonolysis at 100°C.
Yield : 65%.
Step 2: Chlorination at Position 2
Reagents : 5-Nitrobenzenesulfonamide, Cl₂, FeCl₃.
Conditions : 40–50°C, 6 hours.
Challenge : The nitro group deactivates the ring, necessitating prolonged reaction times.
Yield : 55–60%.
Step 3: N-Alkylation with 2,4-Dimethylaniline
Reagents : 2-Chloro-5-nitrobenzenesulfonamide, 2,4-dimethylaniline, K₂CO₃.
Conditions : DMF, 80°C, 12 hours.
Yield : 70%.
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 50–60% | 25–30% |
| Key Advantage | Higher regioselectivity | Avoids sensitive sulfonyl chloride intermediates |
| Drawback | Requires PCl₅ handling | Low chlorination efficiency |
Route 1 is industrially preferred due to superior yields and fewer side reactions.
Advanced Catalytic Methods
Palladium-Catalyzed Coupling
A novel approach involves Pd-catalyzed desulfitative arylation of N-methoxy sulfonamides with alkenes, though this remains experimental for nitro-substituted systems.
Hydrogenation of Nitro Intermediates
Catalytic hydrogenation (Raney Ni, H₂ 1–3 MPa) reduces nitro groups post-sulfonamide formation, enabling access to amino derivatives for further functionalization.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with an amino group results in an amino derivative.
Reduction: The major product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives as inhibitors of the HIV-1 capsid (CA) protein. A series of compounds were synthesized and evaluated for their antiviral activity in TZM-bl cells. The results indicated that certain derivatives exhibited sub-micromolar levels of antiviral activity, with some compounds being more potent than existing antiviral agents like PF-74. The structure-activity relationship (SAR) studies revealed that para-substitutions on the benzene ring significantly enhanced antiviral potency .
Table 1: Antiviral Activity of Benzenesulfonamide Derivatives
| Compound | EC50 (μM) | Substitution |
|---|---|---|
| 11l | 0.09 | 4-NH2 |
| 11i | 0.30 | 4-NO2 |
| 11f | 0.36 | 4-Br |
| 6a | 6.23 | Unsubstituted |
Pharmacokinetics and Toxicology
The pharmacokinetic profiles and metabolic stability of benzenesulfonamide derivatives were assessed through various assays, including surface plasmon resonance (SPR) and molecular dynamics simulations. These studies are crucial for understanding how these compounds can be developed into effective antiviral therapies, with acute toxicity studies ensuring safety for potential clinical use .
Herbicide Safening
Benzenesulfonamide derivatives have been investigated for their role as safeners in herbicidal formulations. They can reduce the phytotoxic effects of herbicides on crops while maintaining efficacy against weeds. The combination of sulfonylurea herbicides with benzenesulfonamide has shown promise in protecting crops like corn from herbicide injury, thereby improving crop yield and quality .
Table 2: Herbicidal Efficacy with Benzenesulfonamide Safeners
| Herbicide Type | Active Ingredient | Effectiveness with Safener |
|---|---|---|
| Sulfonylurea | Chlorsulfuron | Reduced injury |
| Acetanilide | Alachlor | Enhanced crop protection |
Chromatography Techniques
Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- can be effectively analyzed using high-performance liquid chromatography (HPLC). The application of reverse-phase HPLC methods allows for the separation and quantification of this compound in complex mixtures, which is essential for both research and quality control in pharmaceutical manufacturing .
Table 3: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A benzenesulfonamide core substituted with a chlorine atom at position 2, a nitro group at position 5, and a 2,4-dimethylphenyl group attached via the sulfonamide nitrogen.
Key Properties :
- The nitro (NO₂) group is strongly electron-withdrawing, enhancing the acidity of the sulfonamide proton compared to non-nitro analogs.
- The 2,4-dimethylphenyl substituent increases lipophilicity, influencing solubility and membrane permeability.
Comparison with Similar Compounds
5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Key Differences :
- The amino derivative’s storage requirements (light-sensitive) suggest higher susceptibility to degradation .
2-Chloro-N-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
| Property | Target Compound (Sulfonamide) | Thiazole-Carboxamide |
|---|---|---|
| Core Structure | Benzenesulfonamide | Thiazole-carboxamide |
| Functional Groups | Sulfonamide, NO₂, Cl | Carboxamide, Cl, methylthiazole |
| Hydrogen Bonding Capacity | High (sulfonamide NH/SO₂) | Moderate (carboxamide NH) |
| Lipophilicity | Higher (dimethylphenyl + NO₂) | Moderate (methylthiazole) |
Key Differences :
Chlorsulfuron
- CAS No.: Not provided
- Structure : 2-Chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide
- Use : Herbicide
Key Differences :
- Chlorsulfuron’s triazine ring is critical for herbicidal activity, whereas the target compound’s dimethylphenyl and nitro groups suggest divergent applications (e.g., pharmaceuticals or materials).
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- Nitro vs. Amino Groups: The nitro group increases molecular weight by ~30 g/mol compared to the amino derivative and reduces solubility due to hydrophobicity .
- Dimethylphenyl vs.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This article focuses on the biological activity of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- , exploring its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- features a sulfonamide group attached to a chlorinated aromatic ring with a nitro substituent. This structure is pivotal for its biological activity, influencing interactions with various biological targets.
Research indicates that benzenesulfonamides can exert their biological effects through several mechanisms:
- Calcium Channel Modulation : Some studies suggest that benzenesulfonamides may act as calcium channel inhibitors, impacting cardiovascular functions and blood pressure regulation. For instance, 4-(2-aminoethyl)-benzenesulfonamide has been shown to decrease perfusion pressure in experimental models, indicating a potential mechanism involving calcium channel interactions .
- Antiviral Activity : The compound has demonstrated antiviral properties against HIV-1. Variants of benzenesulfonamides with specific substituents exhibited varying degrees of potency. For example, modifications in the nitro group position significantly influenced antiviral efficacy, with certain derivatives showing EC50 values as low as 8.74 μM .
- Anti-inflammatory Effects : In vivo studies have shown that certain benzenesulfonamide derivatives can inhibit inflammation effectively. For example, compounds synthesized from benzenesulfonamides demonstrated significant reductions in carrageenan-induced edema in rat models .
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of benzenesulfonamide derivatives:
Case Studies
- Cardiovascular Effects : A study investigating the effects of various benzenesulfonamides on perfusion pressure indicated that certain derivatives could significantly lower blood pressure in a dose-dependent manner. The results highlighted the potential for these compounds to interact with calcium channels and modulate vascular resistance .
- Antiviral Efficacy : Another study focused on the antiviral properties of benzenesulfonamide derivatives against HIV-1 showed promising results for compounds with specific structural modifications. The structure-activity relationship (SAR) analysis revealed that certain substitutions could enhance antiviral potency significantly .
- Anti-inflammatory Activity : Research on new derivatives revealed that compounds such as 4a and 4c exhibited considerable anti-inflammatory effects in vivo, demonstrating their potential for therapeutic applications in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation involves reacting a sulfonyl chloride intermediate with 2,4-dimethylaniline under controlled pH and temperature. Reaction progress is monitored using TLC (e.g., chloroform:methanol 4.8:0.2 solvent system), and intermediates are purified via recrystallization (ethanol is common). Structural validation employs NMR and NMR to confirm substituent positions and coupling constants, as seen in analogous benzenesulfonamide syntheses .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Assigns chemical shifts to aromatic protons (e.g., nitro and chloro substituents cause distinct deshielding) and confirms sulfonamide bond formation.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm, NO asymmetric stretch ~1520 cm) .
Q. What are the primary biological targets of 2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide, and how is activity assessed?
The compound may target enzymes or receptors such as NLRP3 inflammasomes or P2X7 receptors, based on structural analogs. Assays include:
- Calcium flux assays to measure receptor inhibition (e.g., P2X7-linked inflammatory responses).
- Enzyme inhibition studies (IC determination) using purified targets like carbonic anhydrase isoforms .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?
Discrepancies in activity (e.g., variable IC values across studies) may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (using SHELX software) can clarify structural conformations influencing target binding. For example, SHELXL refines high-resolution data to identify hydrogen-bonding interactions critical for NLRP3 inhibition .
Q. What computational strategies are used to predict and optimize the compound’s interaction with dynamic targets like NLRP3?
Molecular docking (e.g., AutoDock Vina) models binding poses within the NLRP3 NACHT domain, while molecular dynamics simulations assess stability of sulfonamide-enzyme complexes. QSAR studies on nitro and chloro substituent positions guide potency optimization .
Q. How do reaction conditions influence regioselectivity during synthesis, and how can side products be minimized?
Regioselectivity in sulfonamide formation depends on:
- Temperature : Lower temperatures favor kinetic control, reducing byproducts like N,N-disubstituted sulfonamides.
- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of 2,4-dimethylaniline.
- Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate amine activation but require careful stoichiometric control to avoid over-acylation .
Q. What methodologies address low yields in large-scale synthesis of this compound?
Challenges include poor solubility of intermediates and nitro group instability. Strategies:
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps.
- Protecting groups : Temporarily shield nitro groups during harsh reactions.
- Catalytic systems : Pd/C or Ni catalysts for selective reductions if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
